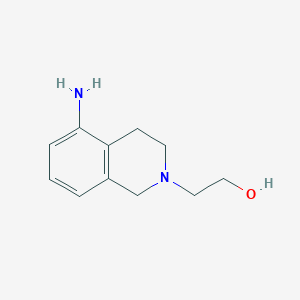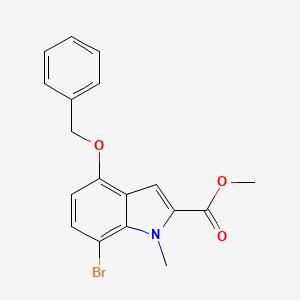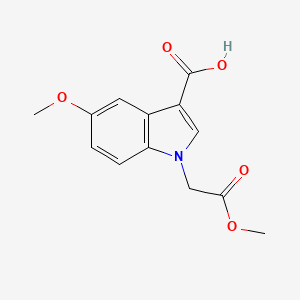![molecular formula C8H13ClF3N B13889444 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hcl](/img/structure/B13889444.png)
3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound known for its unique bicyclic structure. It is used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. The compound’s structure includes a trifluoromethyl group, which imparts distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hydrochloride typically involves multi-step reactions. One common method includes the reaction of 5-bromo-7-fluoroquinoxaline with 8-oxa-3-azabicyclo[3.2.1]octane in N-methyl-2-pyrrolidone (NMP) at room temperature, followed by heating in a microwave vial at 180°C for 20 minutes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally involves similar multi-step reactions with careful control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hydrochloride is employed in various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and dyestuffs.
作用机制
The mechanism of action of 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride: Shares a similar bicyclic structure but lacks the trifluoromethyl group.
11-Oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with different functional groups and properties.
Uniqueness
3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties, such as increased stability and reactivity. This makes it valuable in various applications, particularly in organic synthesis and pharmaceuticals.
属性
分子式 |
C8H13ClF3N |
|---|---|
分子量 |
215.64 g/mol |
IUPAC 名称 |
3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C8H12F3N.ClH/c9-8(10,11)5-3-6-1-2-7(4-5)12-6;/h5-7,12H,1-4H2;1H |
InChI 键 |
FPHCEZGZEPZRAP-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC(CC1N2)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


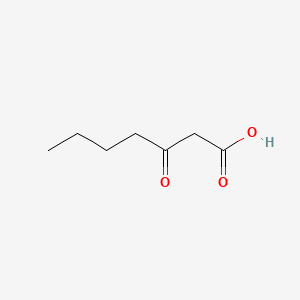
![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13889364.png)
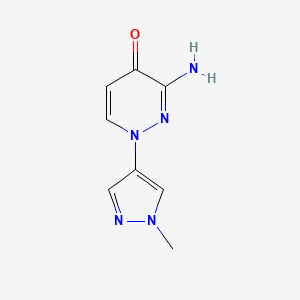
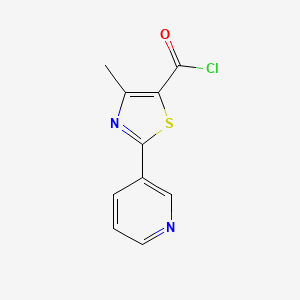
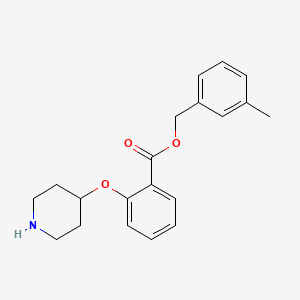
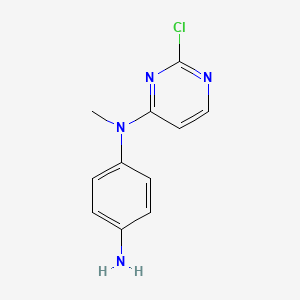
![[1-(3-Oxopropyl)cyclohexyl] acetate](/img/structure/B13889391.png)
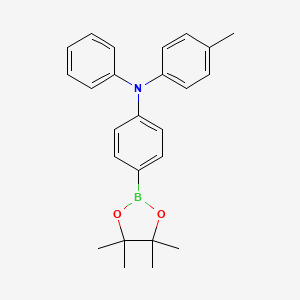
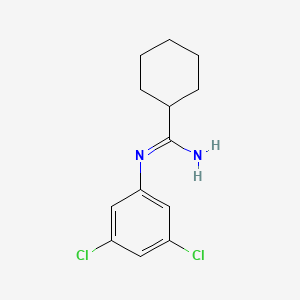
![Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13889411.png)

